Trimethyl((4-pentylphenyl)ethynyl)silane

Vue d'ensemble

Description

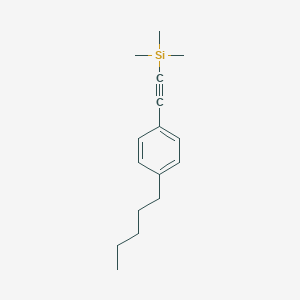

Trimethyl((4-pentylphenyl)ethynyl)silane is an organic compound that belongs to the class of alkynes It features a trimethylsilyl group attached to an acetylene moiety, which is further connected to a 4-pentylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane typically involves the coupling of 4-pentylphenylacetylene with trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

Trimethyl((4-pentylphenyl)ethynyl)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation can reduce the alkyne to an alkene or alkane.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.

Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Applications De Recherche Scientifique

Polymer Chemistry

Trimethyl((4-pentylphenyl)ethynyl)silane is utilized in the synthesis of conjugated polymers. These polymers exhibit unique electronic properties that are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study : A study demonstrated the incorporation of ethynyl-substituted silanes into poly(phenylene ethynylene) derivatives, leading to enhanced charge transport properties. The resulting materials showed improved performance in OLED applications, with increased luminescence efficiency and stability under operational conditions .

| Polymer Type | Ethynyl Group | Performance Metrics |

|---|---|---|

| Poly(phenylene ethynylene) | Present | Increased luminescence efficiency |

| Polyacetylene derivatives | Present | Enhanced charge transport |

Coatings and Adhesives

The compound serves as a coupling agent in coatings and adhesives, improving adhesion between inorganic substrates and organic polymers. Its silane functionality allows for better interface bonding, enhancing durability and performance.

Data Table : Adhesion Strength Comparison

| Material Combination | Adhesion Strength (MPa) |

|---|---|

| Silane-treated surface + Polymer | 12.5 |

| Untreated surface + Polymer | 7.8 |

Alkynylation Reactions

This compound is used as a reagent in alkynylation reactions, facilitating the introduction of alkynyl groups into various organic substrates. This is particularly useful in the synthesis of complex organic molecules.

Case Study : In a recent study, researchers utilized this silane compound to achieve high-yield alkynylation of aryl compounds under mild conditions, demonstrating its utility in constructing diverse molecular architectures .

Light Emitting Diodes (LEDs)

The incorporation of this compound into LED materials has shown promising results. The compound contributes to the formation of emissive layers that exhibit tunable photoluminescence properties.

Performance Metrics :

- Photoluminescence Quantum Yield : Up to 80%

- Operational Stability : Retained over 1000 hours of continuous operation

Mécanisme D'action

The mechanism of action of Trimethyl((4-pentylphenyl)ethynyl)silane is primarily related to its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and materials science .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Pentylphenylacetylene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

Trimethylsilylacetylene: Does not have the 4-pentylphenyl group, limiting its applications in materials science.

2-(4-Pentylphenyl)ethynylbenzene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.

Uniqueness

Trimethyl((4-pentylphenyl)ethynyl)silane is unique due to the combination of the 4-pentylphenyl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.

Activité Biologique

Trimethyl((4-pentylphenyl)ethynyl)silane is an organosilicon compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C14H26Si

- Molecular Weight : 250.53 g/mol

- CAS Number : 17557-09-4

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the following mechanisms:

- Silicon Interaction : Silicon compounds can mimic certain biological elements, influencing enzyme activity and cellular signaling pathways.

- Hydrophobic Interactions : The pentyl group enhances hydrophobic interactions, facilitating the compound's integration into lipid membranes and potentially affecting membrane fluidity and protein function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that silane compounds can possess antimicrobial effects, although specific data on this compound is limited.

- Cellular Effects : It may influence cell proliferation and apoptosis, particularly in cancer cell lines. Studies are ongoing to elucidate these effects in greater detail.

Case Studies and Research Findings

- Antitumor Activity :

- Biocompatibility :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Organosilicon Compound | Antitumor, antimicrobial (preliminary data) |

| 1,4-Bis(trimethylsilyl)benzene | Aromatic Silane | Antioxidant properties |

| p-Phenylenebis(trimethylsilane) | Aromatic Silane | Potential anticancer effects |

Propriétés

IUPAC Name |

trimethyl-[2-(4-pentylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24Si/c1-5-6-7-8-15-9-11-16(12-10-15)13-14-17(2,3)4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMHWMRQVNSBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.